Ethyl 1-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate
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Overview
Description
Preparation Methods
There are several synthetic routes to prepare Ethyl 1-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate:
Hagemann’s Approach: Methylene iodide and two equivalents of ethyl acetoacetate react in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Knoevenagel’s Approach: Formaldehyde and two equivalents of ethyl acetoacetate undergo condensation in the presence of a catalytic amount of piperidine to produce the same intermediate diethyl ester of 2,4-diacetyl pentane.
Newman and Lloyd Approach: 2-Methoxy-1,3-butadiene and ethyl-2-butynoate undergo a Diels-Alder reaction to generate a precursor, which is then hydrolyzed to obtain Hagemann’s ester.
Mannich and Forneau Approach: Methyl vinyl ketone, ethyl acetoacetate, and diethyl-methyl-(3-oxo-butyl)-ammonium iodide react to form a cyclic aldol product.
Chemical Reactions Analysis
Ethyl 1-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate undergoes various types of chemical reactions:
Oxidation: It can be oxidized to obtain 2-methyl-2-cyclohexene-1,4-dione.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions to form various alkylated derivatives.
Common reagents and conditions used in these reactions include sodium methoxide, piperidine, and catalytic amounts of acids or bases . Major products formed from these reactions include sterols, trisporic acids, and terpenoids .
Scientific Research Applications
Ethyl 1-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which Ethyl 1-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate exerts its effects involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution . These reactions allow it to form different derivatives that can interact with molecular targets and pathways in biological systems .
Comparison with Similar Compounds
Ethyl 1-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate is unique due to its specific structure and reactivity. Similar compounds include:
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: A closely related compound with similar reactivity.
4-Carbethoxy-3-methyl-2-cyclohexen-1-one: Another similar compound used in organic synthesis.
These compounds share similar chemical properties and applications but differ in their specific structures and reactivity patterns .
Properties
CAS No. |
111923-29-6 |
---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 1-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-4-12(11(14)15-5-2)7-6-10(13)8-9(12)3/h8H,4-7H2,1-3H3 |
InChI Key |
WAYNBLFTMORQOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)C=C1C)C(=O)OCC |
Origin of Product |
United States |
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